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2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 It features a pyrimidine ring substituted with a hydroxypiperidine group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with a pyrimidine derivative. One common method includes the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-hydroxypiperidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, particularly those involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors, leading to the suppression of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-Hydroxypiperidine: Lacks the pyrimidine ring but shares the hydroxypiperidine moiety.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxypiperidine group and a pyrimidine ring makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Biological Activity
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H12N3O3 with a molecular weight of approximately 220.22 g/mol. The structural features include a pyrimidine ring substituted with a hydroxypiperidine moiety, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H12N3O3 |
Molecular Weight | 220.22 g/mol |
Functional Groups | Hydroxypiperidine, Carboxylic Acid |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals, which is crucial in combating oxidative stress-related diseases . In particular, its effectiveness as a radical scavenger has been linked to its structural characteristics.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may exert anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase (LOX), with IC50 values indicating strong potency .
Potential Anti-cancer Activity
Recent investigations have highlighted the potential of this compound as an anti-cancer agent. Some derivatives have exhibited selective cytotoxicity against various cancer cell lines, suggesting that they may interfere with tumor growth mechanisms .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Binding : Interaction with specific receptors or enzymes, leading to modulation of cellular pathways.
- Enzyme Inhibition : Inhibition of enzymes such as LOX and cyclooxygenase (COX), contributing to its anti-inflammatory and potential anti-cancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Compound | Structural Feature | Biological Activity |
---|---|---|
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine | Chlorine substitution at position 5 | Moderate antimicrobial activity |
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl) | Cyclopropyl group addition | Enhanced anti-inflammatory effects |
5-Bromo derivative | Bromine substitution | Increased cytotoxicity against cancer cells |
The presence of different substituents can significantly influence the pharmacological profile of these compounds. For example, the introduction of halogen atoms has been correlated with enhanced antimicrobial and cytotoxic activities.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents.
- Anti-inflammatory Research : In vitro assays revealed that certain derivatives reduced nitric oxide production in macrophages by up to 50%, highlighting their anti-inflammatory potential .
- Cancer Cell Line Testing : A series of derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range which suggests promising anticancer properties.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16) |
InChI Key |
GZPRDIWFURLDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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